molecular formula C17H22N2O3S B272404 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide

Katalognummer B272404
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: LRWDGPYXPYEKIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its unique properties and mechanism of action.

Wirkmechanismus

The mechanism of action of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for the growth and replication of bacteria and cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide include the inhibition of bacterial and cancer cell growth and replication. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its unique mechanism of action, which allows for the study of sulfonamide inhibition. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. One of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Zukünftige Richtungen

There are several future directions for the use of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of new drugs that target sulfonamides. Another potential direction is the study of the compound's anti-inflammatory and anti-cancer properties for the development of new therapies. Additionally, the compound's mechanism of action could be further studied to gain a better understanding of sulfonamide inhibition.

Synthesemethoden

The synthesis of 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves several steps. The first step involves the reaction of 3-chloropyridine with sodium hydroxide to form 3-pyridylmethanol. The second step involves the reaction of 3-pyridylmethanol with p-toluenesulfonyl chloride to form 3-pyridylmethyl-p-toluenesulfonate. The final step involves the reaction of 3-pyridylmethyl-p-toluenesulfonate with isopropylamine and propoxyamine to form 3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications. It is commonly used as a tool compound to study the mechanism of action of sulfonamides. It is also used in the development of new drugs that target sulfonamides. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

Eigenschaften

Produktname

3-isopropyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide

Molekularformel

C17H22N2O3S

Molekulargewicht

334.4 g/mol

IUPAC-Name

3-propan-2-yl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-4-10-22-17-8-7-15(11-16(17)13(2)3)23(20,21)19-14-6-5-9-18-12-14/h5-9,11-13,19H,4,10H2,1-3H3

InChI-Schlüssel

LRWDGPYXPYEKIE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C

Kanonische SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.